N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-12-5-4-11-8-14(18-13(11)9-12)15(20)19-16(10-17)6-3-7-16/h4-5,8-9,18H,2-3,6-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBBYIBIAVWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)NC3(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using:
- Reagents : 3 M NaOH in ethanol/water (1:1).
- Conditions : Reflux at 80°C for 4–6 hours.
- Yield : >90% after acidification with HCl.
Synthesis of 1-Cyanocyclobutylamine
Cyclobutane Ring Formation
- Starting Material : Cyclobutanone.
- Strecker Synthesis :
- Deprotection :
Alternative Route via Nitrile Reduction
- Starting Material : Cyclobutane-1-carbonitrile.
- Buchwald-Hartwig Amination :
Amide Coupling: Converging the Fragments
Coupling Reagents and Conditions
The final step involves coupling 6-ethoxy-1H-indole-2-carboxylic acid with 1-cyanocyclobutylamine using:
- Coupling Agents :
- Yield : 70–85% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Optimization Challenges
- Steric Hindrance : The bulky cyclobutyl group necessitates prolonged reaction times (24 hours) for complete conversion.
- Solubility : Use of polar aprotic solvents (DMF, DMSO) improves reagent miscibility.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 182–184°C (decomposition).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| HATU/DIPEA Coupling | High efficiency, mild conditions | Cost of HATU | 85% |
| EDCl/HOBt Coupling | Cost-effective | Longer reaction time | 70% |
| Strecker Synthesis | Scalable for amine synthesis | Low yield due to side reactions | 55% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the cyanocyclobutyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Potential in Neurodegenerative Diseases
Research indicates that compounds similar to N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide may modulate the activity of proteins involved in mitochondrial function and neurodegeneration. For instance, studies have shown that selective inhibition of certain deubiquitinating enzymes (DUBs) can offer therapeutic benefits in conditions like Parkinson's disease by enhancing mitophagy, which is crucial for cellular health .
Case Study:
A study demonstrated that compounds targeting the USP30 enzyme could significantly improve mitochondrial function in models of neurodegenerative diseases. The findings suggest that this compound might similarly influence these pathways, warranting further investigation.
Cancer Therapeutics
The compound's ability to inhibit specific pathways involved in cancer progression is another area of interest. Research has identified indole derivatives as potential inhibitors of androgen receptor signaling, which plays a critical role in prostate cancer . The effectiveness of these compounds is often measured using DC50 values, indicating their potency in degrading androgen receptors in cancer cell lines.
Data Table: DC50 Values of Indole Derivatives
| Compound Name | DC50 (nM) | Maximum Inhibition (%) |
|---|---|---|
| N-(1-cyanocyclobutyl)-6-ethoxy... | <10 | >50 |
| Other Indole Derivative X | 15 | 45 |
| Other Indole Derivative Y | 5 | >60 |
This table illustrates the comparative effectiveness of this compound against other indole derivatives, highlighting its potential as a cancer therapeutic.
Metabolic Disorders
Indole derivatives are also being explored for their role in regulating metabolic pathways. For example, certain analogs have been shown to inhibit fructose-1,6-bisphosphatase, leading to glucose-lowering effects in diabetic models . This suggests that this compound may have similar applications in managing blood glucose levels.
Case Study:
In a preclinical study involving diabetic rats, an indole derivative demonstrated significant reductions in fasting blood glucose levels after administration. Such findings support the hypothesis that this compound could be developed as a therapeutic agent for diabetes management.
Conclusion and Future Directions
The applications of this compound span several therapeutic areas, including neurodegenerative diseases, cancer treatment, and metabolic disorders. Given its structural properties and preliminary research findings, further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
Future research should focus on:
- In vivo studies to assess safety and efficacy.
- Mechanistic studies to understand its interactions with biological targets.
- Clinical trials to evaluate its potential as a therapeutic agent across various diseases.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound 6c (5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide)
- Structure: Features a bromo substituent at the 5-position of the indole core, a cyanomethyl group at the 1-position, and an N-methyl-N-phenyl carboxamide moiety.
- Molecular Weight : 367.23 g/mol (calculated from LC/MS: m/z 368 [M+H]+) .
- Key Differences vs. Amide Sidechain: Compound 6c uses an N-methyl-N-phenyl group, while the target compound employs a 1-cyanocyclobutyl group, which may reduce rotational freedom and improve binding specificity.
BBAC ((S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide)
- Structure : A structurally distinct carboxamide with a benzimidazole-thioacetyl group and a biphenyl moiety .

- Key Differences vs. Target Compound: Core Heterocycle: BBAC uses a pyrrolidine carboxamide scaffold, whereas the target compound relies on an indole core. Functional Groups: The thioether and benzimidazole groups in BBAC may confer unique redox or metal-binding properties, contrasting with the ethoxy and cyano groups in the target compound.
Analytical Data
Pharmacological Implications (Inferred)
- Target Compound: The ethoxy group could increase solubility relative to bromo analogs, while the cyanocyclobutyl moiety may reduce off-target interactions due to restricted conformation.
- BBAC : The benzimidazole-thioacetyl group suggests possible kinase or protease inhibition, though this is speculative without direct data .
Biological Activity
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 1H-indole-2-carboxylic acid with 1-cyanocyclobutylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the formation of the amide bond. The resulting compound exhibits distinct chemical properties due to its indole core and cyanocyclobutyl side chain, making it a versatile candidate for various applications in medicinal chemistry.
2.1 Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, preventing cancer cells from dividing .
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis |
| MCF7 (Breast) | 3.5 | Cell cycle arrest |
| A549 (Lung) | 4.2 | Inhibition of proliferation |
2.2 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as:
- Enzymes : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Receptors : Modulation of receptor activity that regulates cellular signaling pathways related to growth and survival .
4.1 Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on different cancer cell lines. The results demonstrated a significant reduction in cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for cancer treatment.
4.2 Case Study: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains, showing promising results as an effective antimicrobial agent, particularly against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide?
- Methodological Answer : The compound is synthesized via coupling reactions between indole-2-carboxylic acid derivatives and substituted cyclobutylamine precursors. For example, carbodiimide-mediated amidation (e.g., EDC/HOBt) is used to link the indole-2-carboxylic acid moiety to the cyanocyclobutylamine group. Post-synthesis purification involves column chromatography and recrystallization, with LC/MS (e.g., m/z 368 [M+H]+) and NMR (¹H, ¹³C) used to confirm purity and structure .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to assess decomposition temperatures.
- pH stability : Incubate the compound in buffered solutions (pH 3–10) at 37°C and monitor degradation via HPLC-UV or LC/MS over 24–72 hours.
- Photostability : Expose to UV-Vis light (e.g., 300–800 nm) and analyze photodegradation products using HRMS .
Q. What analytical techniques are critical for characterizing this compound’s molecular structure?
- Methodological Answer :
- LC/MS : Confirm molecular weight (e.g., retention time 1.25 min under SMD-FA05-3 conditions) .
- NMR Spectroscopy : ¹H NMR (e.g., δ 7.2–7.8 ppm for indole protons) and ¹³C DEPTQ NMR to resolve quaternary carbons and cyano groups .
- FTIR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Modify substituents : Replace the ethoxy group at position 6 with halogens or alkyl groups to assess effects on target binding (e.g., kinase inhibition).
- Cyclobutyl ring modifications : Introduce substituents to the cyclobutyl ring to study steric/electronic effects on bioavailability.
- Biological assays : Use in vitro enzyme inhibition assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic analysis : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and tissue distribution to identify bioavailability issues.
- Metabolite profiling : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies.
- Dose-response refinement : Adjust dosing regimens (e.g., frequency, route) based on in vivo PK/PD modeling .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways.
- Chemical proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down target proteins from lysates.
- CRISPR-Cas9 screens : Conduct genome-wide knockout screens to identify synthetic lethal interactions .
Q. What computational methods predict the compound’s potential off-target interactions?
- Methodological Answer :
- Molecular similarity screening : Use tools like SEA (Similarity Ensemble Approach) to compare against known ligands in ChEMBL.
- Machine learning : Train models on Tox21 datasets to predict toxicity endpoints (e.g., hepatotoxicity).
- Docking simulations : Screen against the human kinome or GPCR databases to prioritize experimental validation .
Q. How can researchers address low solubility or crystallinity during formulation development?
- Methodological Answer :
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve crystallinity.
- Nanoparticle formulation : Use solvent evaporation or high-pressure homogenization to prepare stable nanosuspensions.
- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

